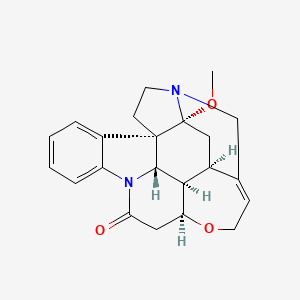

16-Methoxystrychnine

Description

Properties

IUPAC Name |

5a-methoxy-2,4a,5,7,8,13a,15,15a,15b,16-decahydro4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O3/c1-26-22-11-14-13-6-9-27-17-10-18(25)24-16-5-3-2-4-15(16)21(22,20(24)19(14)17)7-8-23(22)12-13/h2-6,14,17,19-20H,7-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMDMNLBIKSAWCI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC12CC3C4C5CC(=O)N6C4C1(CCN2CC3=CCO5)C7=CC=CC=C76 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60965227 | |

| Record name | 16-Methoxystrychnidin-10-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60965227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.4 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5096-72-0 | |

| Record name | Pseudostrychnine methyl ether | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118070 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 16-Methoxystrychnidin-10-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60965227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Natural Occurrence and Botanical Origins of 16 Methoxystrychnine

Isolation from Strychnos Species

16-Methoxystrychnine is a naturally occurring alkaloid that has been isolated from plant species belonging to the genus Strychnos. Notably, it has been identified in Strychnos icaja, a plant native to Central Africa. vulcanchem.comnih.gov The genus Strychnos is large, comprising approximately 190 species, and is a well-documented source of various indole (B1671886) alkaloids, including the highly toxic compound strychnine (B123637). researchgate.netphytojournal.com While some Strychnos species are known for their use in arrow poisons, many are utilized in traditional medicine for a variety of ailments. researchgate.net

The isolation of this compound from its natural source typically involves standard alkaloid extraction protocols. These methods often begin with the grinding of plant material, followed by extraction with a solvent such as methanol (B129727). researchgate.net Subsequent purification steps, such as acid-base partitioning and chromatographic techniques, are then employed to isolate the individual alkaloids. vulcanchem.com

Phytochemical Profiling of this compound Content

Phytochemical analysis of Strychnos species reveals a complex mixture of alkaloids, with the specific composition and concentration varying between species and even different parts of the same plant. chemijournal.com For instance, in Strychnos nux-vomica, the seeds are the primary source of the major alkaloids strychnine and brucine (B1667951), with total alkaloid content ranging from 2.6-3.0%. omicsonline.org The leaves, bark, and roots of this species also contain these alkaloids but at different concentrations. chemijournal.com

Modern analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are crucial for the identification and quantification of specific alkaloids like this compound within a complex plant extract. chemijournal.comsmolecule.com These methods allow for precise determination of the presence and relative abundance of individual compounds. For example, HPLC combined with UV detection or mass spectrometry can be used to create a detailed phytochemical profile of a Strychnos extract. uliege.beebi.ac.uk

The following table provides an overview of the alkaloid content in different parts of Strychnos nux-vomica, illustrating the variability of alkaloid distribution within the plant.

| Plant Part | Strychnine Content (%) | Brucine Content (%) |

| Seeds | 1.25 - 1.5 | 1.7 |

| Root Bark | 1.7 | 2.8 |

| Root Wood | 0.3 | 0.4 |

| Stem Bark | 0.9 | 2.1 |

| Stem Wood | 0.5 | 0.01 |

| Leaves | 0.2 | 0.5 |

| Data sourced from chemijournal.comomicsonline.org |

Methodological Considerations in Natural Product Isolation for this compound (e.g., Artifact Formation)

The isolation of natural products, including alkaloids from Strychnos species, requires careful consideration of the methodologies used to avoid the formation of artifacts. Artifacts are chemical compounds that are not naturally present in the plant but are formed during the extraction and purification process.

A significant concern in the isolation of alkaloids is the use of alcoholic solvents like methanol or ethanol (B145695). These solvents can react with certain functional groups present in the natural compounds. researchgate.net For example, carbinolamines, which can be formed from the N-oxidation of amines, can react with alcohols to yield O-alkyl derivatives. researchgate.net This is particularly relevant in the context of Strychnos alkaloids, as the N-oxide of strychnine can rearrange to form a hydroxy derivative (pseudostrychnine), which can then react with methanol to form 16-methoxypseudostrychnine, an artifact. researchgate.netresearchgate.net

The choice of extraction solvent and purification techniques is therefore critical. The use of ethanol is sometimes preferred as it can lead to the formation of different, potentially more easily identifiable, artifacts compared to methanol. researchgate.net Additionally, techniques like flash chromatography and thin-layer chromatography (TLC) are employed to monitor the purity of fractions and identify potential artifacts. mazums.ac.iracs.org The use of non-reactive solvents and carefully controlled conditions are paramount to ensure that the isolated compounds are true natural products and not byproducts of the isolation procedure.

Structural Elucidation and Advanced Spectroscopic Characterization of 16 Methoxystrychnine

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. msu.edu By analyzing the chemical shifts, coupling constants, and correlations in ¹H and ¹³C NMR spectra, the connectivity of atoms can be mapped out.

For 16-Methoxystrychnine, the NMR spectra would be largely similar to that of strychnine (B123637), which is often used as a standard to test advanced 2D NMR experiments due to its complexity. southampton.ac.uk However, the introduction of a methoxy (B1213986) (-OCH₃) group at the C-16 position induces specific, predictable changes.

¹H NMR Spectroscopy: The proton spectrum of this compound would be expected to show a new, distinct singlet in the range of 3.5–4.0 ppm, characteristic of methoxy protons. Furthermore, the signal corresponding to the proton at C-16 (H-16) would experience a significant downfield shift compared to its position in strychnine, due to the deshielding effect of the adjacent electronegative oxygen atom. libretexts.org

¹³C NMR Spectroscopy: The carbon spectrum provides crucial information. A new signal, typically appearing between 50 and 60 ppm, would confirm the presence of the methoxy carbon. The most telling change would be the dramatic downfield shift of the C-16 signal. In strychnine, this carbon resonates at approximately 31.8 ppm; the substitution with a methoxy group would shift this signal to a much lower field, likely in the 70-80 ppm range. msu.edu

2D NMR Techniques: Two-dimensional NMR experiments are essential for confirming the precise location of the methoxy group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would show a direct correlation between the C-16 carbon and its attached proton, H-16.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment is key for establishing long-range connectivity. A crucial correlation would be observed between the methoxy protons (~3.5-4.0 ppm) and the C-16 carbon, definitively placing the methoxy group at this position.

COSY (Correlation Spectroscopy): This would help trace the proton-proton coupling network, confirming the assignments of protons adjacent to the C-16 position. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Key Atoms in this compound (in CDCl₃)

| Atom | Strychnine δ (ppm) [Reference] | Predicted this compound δ (ppm) | Rationale for Prediction |

|---|---|---|---|

| H-16 | ~2.75 researchgate.net | > 3.5 | Deshielding effect from adjacent methoxy group oxygen. |

| C-16 | ~31.8 | 70 - 80 | Strong deshielding from directly bonded oxygen atom. msu.edu |

| -OCH₃ | N/A | 3.5 - 4.0 | Typical range for methoxy protons. libretexts.org |

| -OCH₃ | N/A | 50 - 60 | Typical range for methoxy carbons. msu.edu |

Mass Spectrometry (MS) for Molecular Structure Analysis

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing the molecular weight and elemental formula of a compound. nih.gov High-resolution mass spectrometry (HRMS) can determine the molecular formula with very high accuracy by measuring the exact mass. msu.edu

The molecular formula of strychnine is C₂₁H₂₂N₂O₂ with a monoisotopic mass of 334.1681 g/mol . nist.govnih.gov The introduction of a methoxy group (-OCH₃) by replacing a hydrogen atom at C-16 results in the molecular formula C₂₂H₂₄N₂O₃ for this compound. The expected monoisotopic mass would therefore be 364.1787 g/mol . The observation of the molecular ion peak (M⁺) at this m/z value in an HRMS spectrum would provide strong evidence for the compound's identity.

Fragmentation Pattern: In electron ionization mass spectrometry (EI-MS), the molecular ion is energetically unstable and breaks apart into smaller, characteristic fragment ions. libretexts.org The fragmentation pattern serves as a molecular fingerprint. While the full fragmentation pattern of this compound would need to be experimentally determined, it is expected to share similarities with strychnine. Key differences would arise from fragmentation pathways involving the new methoxy group. Common fragmentations could include:

Loss of a methoxy radical (•OCH₃), resulting in a peak at [M-31]⁺.

Loss of formaldehyde (B43269) (CH₂O) via rearrangement, leading to a peak at [M-30]⁺.

Cleavage of bonds alpha to the ether oxygen, a common pathway for ethers. libretexts.org

Table 2: Key Mass Spectrometry Data for Strychnine and Predicted Data for this compound

| Parameter | Strychnine | Predicted this compound |

|---|---|---|

| Molecular Formula | C₂₁H₂₂N₂O₂ | C₂₂H₂₄N₂O₃ |

| Monoisotopic Mass (g/mol) | 334.1681 | 364.1787 |

| Molecular Ion Peak (m/z) | 334 | 364 |

| Key Fragmentation Peaks (m/z) | [M]⁺, and other complex fragments | [M]⁺, [M-30]⁺, [M-31]⁺ |

Vibrational Spectroscopy (e.g., FTIR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of molecules. youtube.com These techniques are excellent for identifying the functional groups present in a compound. nih.gov The FTIR and Raman spectra are often complementary.

The vibrational spectrum of this compound would be dominated by the signals from the parent strychnine framework. Key characteristic absorptions for the strychnine core include:

Amide C=O Stretch: A strong band around 1660-1680 cm⁻¹ from the lactam ring.

Aromatic C=C Stretches: Multiple bands in the 1400-1600 cm⁻¹ region.

C-N and C-O Stretches: A complex fingerprint region below 1400 cm⁻¹.

The definitive feature for this compound in its IR spectrum would be the appearance of new bands associated with the methoxy group. A strong, characteristic C-O stretching band for the ether linkage would be expected to appear in the 1050-1150 cm⁻¹ region. Additionally, C-H stretching vibrations from the methoxy methyl group would be observed around 2850 cm⁻¹ and 2960 cm⁻¹. Raman spectroscopy would also detect these groups, particularly the symmetric C-O-C stretch. mdpi.com

Electronic Spectroscopy (e.g., UV-Vis, Fluorescence) for Chromophore Characterization

Electronic spectroscopy, primarily Ultraviolet-Visible (UV-Vis) spectroscopy, provides information about the electronic transitions within a molecule, particularly those involving conjugated π-systems and chromophores. libretexts.org When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. jascoinc.com

The UV spectrum of strychnine exhibits absorption maxima related to the π→π* transitions of its indole (B1671886) and α,β-unsaturated amide chromophores. Typically, it shows absorption maxima around 255 nm, with shoulders at approximately 280 nm and 290 nm.

The introduction of the methoxy group at the C-16 position is not expected to dramatically alter the primary chromophores of the molecule. However, the oxygen atom of the methoxy group has non-bonding electrons that can interact with the existing π-systems. This makes the -OCH₃ group an auxochrome. Its presence would likely cause a slight bathochromic shift (a shift to longer wavelengths) and potentially a hyperchromic effect (an increase in absorption intensity) of the existing absorption bands. Fluorescence spectroscopy, which measures the emission of light from an excited electronic state, is generally more selective but may not be a primary method for structural characterization of this class of alkaloids. jascoinc.com

X-ray Crystallography for Absolute Stereochemistry

While spectroscopic methods can piece together the connectivity and relative stereochemistry of a molecule, single-crystal X-ray crystallography is the gold standard for determining the absolute three-dimensional structure. wikipedia.org This technique involves diffracting X-rays off a well-ordered crystal of the compound. By analyzing the diffraction pattern, a three-dimensional map of electron density can be generated, revealing the precise position of every atom in the molecule. mpg.de

For this compound, an X-ray crystal structure analysis would provide unambiguous confirmation of:

The molecular connectivity, verifying the placement of the methoxy group at C-16.

The absolute stereochemistry at all chiral centers, by relating it to the known stereochemistry of the parent strychnine molecule.

Detailed bond lengths, bond angles, and torsional angles, offering insight into the molecule's conformation in the solid state.

Chemical Synthesis and Semi Synthetic Derivatization of 16 Methoxystrychnine

Total Synthesis Strategies for the 16-Methoxystrychnine Core

A direct total synthesis of this compound would necessitate the strategic introduction of a methoxy (B1213986) group at the C-16 position of the intricate strychnan core. While no such synthesis has been reported, the numerous successful total syntheses of strychnine (B123637) itself offer valuable insights into how this could be achieved. These syntheses often converge on key intermediates, such as isostrychnine (B1248549) or the Wieland-Gumlich aldehyde, both of which can be converted to strychnine in a single step. wikipedia.org

Hypothetically, a strategy for the total synthesis of this compound could involve the development of a novel synthetic route that incorporates the C-16 methoxy group at an early stage. This would require the design of a precursor already bearing the required functionality, which would then be carried through a complex series of reactions to construct the seven-ring system. Given the stereochemical complexity of the molecule, with six contiguous stereocenters, controlling the relative and absolute stereochemistry would be a primary challenge.

Alternatively, a late-stage functionalization approach within a total synthesis could be envisioned. This might involve the regioselective introduction of a hydroxyl group at the C-16 position of a late-stage intermediate, followed by methylation. The biosynthesis of strychnine involves an oxidative cyclization at the C-16 position, suggesting that this position is amenable to chemical manipulation. acs.org

Key Intermediates in Strychnine Total Synthesis:

| Intermediate | Role in Synthesis | Reference |

| Isostrychnine | Can be converted to strychnine in one step. | wikipedia.org |

| Wieland-Gumlich Aldehyde | A key degradation product and synthetic precursor to strychnine. | wikipedia.org |

| Dehydropreakuammicine | A biosynthetic precursor to the Strychnos alkaloid framework. | acs.org |

Semi-synthetic Approaches from Precursor Alkaloids

A more plausible and potentially more efficient route to this compound would be through the semi-synthetic modification of naturally abundant precursor alkaloids, such as strychnine itself. This approach leverages the pre-existing complex scaffold of the natural product, reducing the number of synthetic steps required.

The core of this strategy would rely on the regioselective functionalization of the C-16 position. While direct C-H activation and subsequent methoxylation at this position would be an elegant solution, achieving such selectivity on a complex molecule like strychnine is a significant challenge. A more practical approach would likely involve a two-step process: initial regioselective hydroxylation at C-16 to form 16-hydroxystrychnine, followed by methylation to yield the desired this compound.

The feasibility of this approach is supported by studies on the microbial transformation of steroids, where specific microorganisms have been shown to hydroxylate complex steroid cores at specific positions with high selectivity. nih.gov A similar biocatalytic approach using specifically engineered enzymes or microorganisms could potentially achieve the desired hydroxylation of strychnine at the C-16 position.

Regioselective Modification and Analog Generation

The generation of analogs of this compound would hinge on the ability to perform regioselective modifications on the strychnine scaffold. Beyond the C-16 position, other sites on the molecule could be targeted to create a library of novel compounds.

Modern synthetic methods, such as transition metal-catalyzed C-H functionalization, offer powerful tools for the direct modification of complex molecules. rsc.org While the application of these methods to strychnine is not extensively reported, they hold the potential for the selective introduction of a wide range of functional groups at various positions, which could then be further elaborated.

For instance, the development of a directing group strategy could enable the selective functionalization of a specific C-H bond in the vicinity of the directing group. This would allow for the controlled introduction of substituents and the generation of a diverse set of analogs with modified pharmacological profiles.

Biosynthetic Pathways and Biotransformation of 16 Methoxystrychnine

Elucidation of Proposed Biosynthetic Routes to Indole (B1671886) Alkaloids

The biosynthesis of Strychnos alkaloids, including 16-Methoxystrychnine, is a complex process rooted in the well-established monoterpene indole alkaloid (MIA) pathway. nih.gov These alkaloids originate from two primary precursors: tryptamine (B22526), which is derived from the amino acid tryptophan, and the monoterpenoid secologanin. wikipedia.org The initial key step involves the condensation of tryptamine and secologanin, a reaction catalyzed by the enzyme strictosidine (B192452) synthase to form strictosidine. wikipedia.org Strictosidine is the universal precursor for the more than 2,000 structurally diverse MIAs. nih.govrsc.org

Following its formation, strictosidine undergoes deglycosylation and subsequent reduction to yield 19E-geissoschizine, a critical branch-point intermediate. biorxiv.orgbiocrick.com Geissoschizine is a versatile corynanthe-type alkaloid that serves as the substrate for various enzymatic transformations leading to different alkaloid scaffolds, including the Strychnos type. biorxiv.orgresearchgate.net The conversion of geissoschizine to the Strychnos scaffold is initiated by geissoschizine oxidase, a cytochrome P450 enzyme that catalyzes an oxidative C2-C16 bond formation to produce dehydropreakuammicine. biorxiv.orgresearchgate.netrsc.org

The complete biosynthetic pathway to strychnine (B123637) itself was a long-standing puzzle that was fully elucidated in 2022. chemistryviews.orgacs.orgnih.gov Research teams identified a suite of nine enzymes that convert geissoschizine into strychnine and the related alkaloid brucine (B1667951). chemistryviews.org A key intermediate downstream from geissoschizine is the Wieland-Gumlich aldehyde. wikipedia.orgmpg.de The final steps in strychnine formation involve the incorporation of a two-carbon unit via a malonyl-CoA transferase to form prestrychnine. chemistryviews.orgacs.org Intriguingly, the ultimate conversion of prestrychnine to strychnine appears to occur spontaneously under the acidic conditions within the plant, without enzymatic catalysis. chemistryviews.orgacs.orgmpg.de This detailed understanding of strychnine's formation provides the foundational framework for postulating the biosynthesis of its derivatives, such as this compound.

Enzymatic Steps in the Formation of this compound

While the complete pathway to strychnine is now known, the specific enzymatic step that installs the methoxy (B1213986) group at the C-16 position to form this compound has not been explicitly characterized. However, based on known enzymatic reactions in alkaloid biosynthesis, a logical two-step mechanism can be proposed: hydroxylation followed by methylation.

The initial step would likely be a hydroxylation at the C-16 position of the strychnine core. This type of reaction is very commonly catalyzed by cytochrome P450 monooxygenases (P450s). nih.govfrontiersin.org These enzymes are well-known for their role in the structural diversification of alkaloids through site-specific hydroxylations. nih.govportlandpress.com For instance, the in vitro metabolism of strychnine in liver microsomes has been shown to produce 16-hydroxystrychnine, demonstrating that this position is accessible for such enzymatic attack. gezondheidsraad.nl In plants, specific P450s catalyze hydroxylations at various positions on alkaloid scaffolds, such as the CYP71D12 enzyme that hydroxylates tabersonine (B1681870) at the 16-position in the biosynthesis of vindoline. nih.gov

Following hydroxylation, the resulting 16-hydroxystrychnine would serve as a substrate for an O-methyltransferase (OMT). frontiersin.org These enzymes utilize a methyl donor, typically S-adenosyl-L-methionine (SAM), to transfer a methyl group to a hydroxyl acceptor, forming a methoxy group. frontiersin.orggenome.jp The existence of various methoxylated Strychnos alkaloids, such as brucine (which has two methoxy groups on the aromatic ring) and 3-methoxyicajine, supports the presence and activity of OMTs within the Strychnos genus. mpg.detandfonline.com Therefore, it is highly probable that a specific OMT recognizes 16-hydroxystrychnine to complete the formation of this compound.

In Vitro Metabolic Transformation Studies of this compound

Direct in vitro metabolic studies focused exclusively on this compound are not extensively documented. However, the metabolic fate of this compound can be inferred from comprehensive studies on its parent compounds, strychnine and brucine. nih.gov In vitro metabolism studies typically utilize liver microsomes, which contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s. mdpi.comtiprpress.comresearchgate.net The standard procedure involves incubating the compound with liver microsomes (from human or animal sources like rats) in the presence of cofactors such as NADPH, which is required for P450 activity. wikipedia.orgmdpi.com The resulting mixture is then analyzed using techniques like high-performance liquid chromatography combined with mass spectrometry (HPLC-MS) to separate and identify the metabolites. nih.gov

Based on studies of strychnine and brucine, this compound would be expected to undergo several biotransformations. tandfonline.comnih.gov These reactions would likely include:

O-demethylation: The removal of the methoxy group at the C-16 position to yield 16-hydroxystrychnine. This is a common metabolic reaction for methoxylated compounds. tandfonline.comnih.gov

Hydroxylation: Addition of hydroxyl groups at other positions on the molecule, a reaction primarily catalyzed by CYP enzymes. nih.gov

N-oxidation: Oxidation of the tertiary nitrogen atom (N-19) to form an N-oxide, a major metabolic pathway for strychnine. mdpi.com

Epoxidation: Formation of an epoxide across a double bond, such as the one at the 21,22-position. gezondheidsraad.nl

These metabolic pathways represent the primary Phase I reactions that aim to increase the polarity of the compound to facilitate its excretion.

Biotransformation of Related Strychnos Alkaloids

The biotransformation of the major Strychnos alkaloids, strychnine and brucine, has been investigated in detail using both in vitro and in vivo models. These studies provide a clear picture of how the strychnan skeleton is metabolized. tandfonline.comnih.gov

In in vitro studies using rat liver microsomes, strychnine and brucine were shown to undergo a variety of biotransformations. nih.gov A total of 31 different metabolites were identified for the two alkaloids combined, revealing a complex metabolic pattern. nih.gov For strychnine, metabolism is handled extensively by the liver microsomal enzyme system, with CYP3A4 being a major human P450 isoform involved. wikipedia.orgtiprpress.com

The primary metabolic reactions observed for both strychnine and brucine include hydroxylation, N-oxidation, epoxidation, demethylation (for brucine), dehydrogenation, and hydrolysis. nih.gov In rats, a major metabolite of strychnine is strychnine 21,22-epoxide. gezondheidsraad.nl Another significant metabolite is strychnine N-oxide. mdpi.com For brucine, metabolism involves similar oxidative pathways as well as demethylation of its two methoxy groups, hydrolysis, and even further methoxylation. tandfonline.comnih.gov These Phase I metabolites can subsequently undergo Phase II conjugation, such as glucuronidation, to further increase their water solubility before excretion. tandfonline.comnih.govresearchgate.net

The table below summarizes the key biotransformation reactions identified for strychnine and brucine in microsomal studies.

| Biotransformation Reaction | Parent Compound(s) | Resulting Metabolite Type | Reference |

| Hydroxylation | Strychnine, Brucine | Hydroxylated derivatives (e.g., 2-hydroxystrychnine, 16-hydroxystrychnine) | gezondheidsraad.nlnih.gov |

| N-oxidation | Strychnine, Brucine | N-oxide derivatives (e.g., strychnine N-oxide, brucine N-oxide) | tandfonline.comnih.govmdpi.com |

| Epoxidation | Strychnine | Epoxide derivatives (e.g., strychnine 21,22-epoxide) | gezondheidsraad.nlnih.gov |

| O-Demethylation | Brucine | Demethylated brucine derivatives | tandfonline.comnih.gov |

| Dehydrogenation | Strychnine | Dehydrogenated derivatives (e.g., 11,12-dehydrostrychnine) | gezondheidsraad.nlnih.gov |

| Hydrolysis | Brucine | Hydrolyzed brucine | tandfonline.comnih.gov |

| Methylation | Brucine | Methoxylated brucine derivatives | nih.govnih.gov |

These findings illustrate the diverse enzymatic capabilities of hepatic systems to modify the complex strychnan scaffold, providing a robust predictive model for the likely biotransformation of this compound.

Structure Activity Relationship Sar Investigations of 16 Methoxystrychnine and Its Analogues

Correlative Analysis of Structural Features and Molecular Interactions

The precise impact of the 16-methoxy group on the molecular interactions of the strychnine (B123637) backbone is a key area of investigation. While direct observational data for 16-methoxystrychnine remains scarce in publicly available literature, insights can be extrapolated from broader studies on strychnine analogues. The fundamental structure of strychnine includes a rigid cage-like framework, a lactam moiety, and a crucial C(21)=C(22) double bond, all of which are considered essential for its high-affinity binding to glycine (B1666218) receptors.

The introduction of a substituent at the 16-position, located on the periphery of the core structure, is hypothesized to influence ligand-receptor interactions through several mechanisms:

Steric Hindrance: The size and orientation of the 16-substituent could sterically hinder the optimal binding of the molecule to its target protein. A bulky group might prevent the necessary conformational alignment for effective receptor antagonism.

Electronic Effects: A methoxy (B1213986) group, with its electron-donating properties, could alter the electron density distribution across the molecule. This, in turn, may affect the strength of hydrogen bonding or other non-covalent interactions with amino acid residues in the binding pocket.

Future research, employing techniques such as X-ray crystallography and computational modeling, will be crucial to elucidate the precise molecular interactions of this compound with its biological targets and to build a correlative understanding of its structural features and activity.

Influence of Stereochemistry on Biological Activity

Stereochemistry plays a pivotal role in the biological activity of most chiral molecules, and the strychnine family is no exception. The complex three-dimensional arrangement of the seven rings and multiple stereocenters in strychnine dictates its specific orientation within the receptor binding site.

For this compound, the stereochemical configuration at the C-16 position would be of paramount importance. The spatial orientation of the methoxy group—whether it is in an axial or equatorial position, and its relationship to other parts of the molecule—would significantly impact its interaction with the receptor.

While specific studies on the stereoisomers of this compound are not yet available, general principles of stereopharmacology suggest that different stereoisomers could exhibit markedly different biological activities. One enantiomer might be a potent antagonist, while the other could be significantly less active or even inactive. This stereoselectivity arises from the fact that biological macromolecules, such as receptors, are themselves chiral and will interact differently with the various stereoisomers of a ligand.

The synthesis and biological evaluation of individual stereoisomers of this compound are essential next steps to fully comprehend the influence of stereochemistry on its activity.

Impact of Functional Group Modifications on Ligand Binding

The modification of functional groups is a cornerstone of medicinal chemistry, allowing for the fine-tuning of a molecule's pharmacological properties. In the context of this compound, alterations to the methoxy group itself or the introduction of other functional groups at the 16-position could lead to a range of effects on ligand binding.

Systematic modifications could include:

Varying the Alkoxy Chain Length: Replacing the methoxy group with ethoxy, propoxy, or larger alkoxy groups would allow for an exploration of the steric and hydrophobic limits of the binding pocket at that position.

Introducing Different Electronic Properties: Substituting the methoxy group with electron-withdrawing groups (e.g., halogens) or other electron-donating groups could probe the electronic requirements for optimal binding.

Adding Hydrogen Bonding Moieties: Replacing the methoxy group with a hydroxyl or an amino group would introduce the potential for hydrogen bond formation with the receptor, which could significantly enhance binding affinity.

Molecular Interaction and Target Identification Studies of 16 Methoxystrychnine

Receptor Binding Studies

Receptor binding assays are fundamental in pharmacology to characterize the interaction between a ligand, such as 16-Methoxystrychnine, and its receptor. sygnaturediscovery.com These studies provide crucial data on binding affinity, selectivity, and receptor density. Given that strychnine (B123637) derivatives are known to interact with inhibitory glycine (B1666218) receptors (GlyRs) and nicotinic acetylcholine (B1216132) receptors (nAChRs), these would be the primary targets for investigation. vulcanchem.comutah.eduwikipedia.org

Radioligand binding assays represent a gold standard for quantifying receptor-ligand interactions. europeanpharmaceuticalreview.comnih.gov The basic principle involves incubating a biological sample containing the receptor of interest (e.g., membrane preparations from brain tissue or cultured cells expressing the target receptor) with a radioactively labeled ligand (radioligand). europeanpharmaceuticalreview.comnih.gov

The process for studying this compound would typically involve:

Preparation of Receptor Source: Homogenates or membrane fractions from tissues known to express target receptors, such as the spinal cord for GlyRs, would be prepared. nih.govgiffordbioscience.com

Incubation: The receptor preparation is incubated with a specific radioligand (e.g., [³H]strychnine for the glycine receptor) in a buffer solution. nih.gov The incubation is allowed to proceed until equilibrium is reached, a state where the rates of association and dissociation of the radioligand are equal. nih.gov

Separation of Bound and Free Ligand: After incubation, the receptor-bound radioligand must be separated from the unbound radioligand. This is commonly achieved by rapid vacuum filtration through glass fiber filters, which trap the larger membrane-bound receptors while allowing the free radioligand to pass through. nih.govgiffordbioscience.com

Quantification: The radioactivity trapped on the filters, corresponding to the bound ligand, is measured using a liquid scintillation counter. nih.govnih.gov

To determine specific binding to the receptor of interest, a parallel set of experiments is conducted in the presence of a high concentration of a non-labeled drug that is known to saturate the target receptors. nih.gov The binding observed in the presence of this "cold" ligand is considered non-specific binding (NSB). sci-hub.seumich.edu Specific binding is then calculated by subtracting the non-specific binding from the total binding. nih.gov

Saturation binding experiments are performed to determine two key parameters: the maximum density of receptors in a given tissue (Bmax) and the affinity of the radioligand for the receptor (Kd). nih.govperceptive.com In these assays, the concentration of the radioligand is varied while keeping the receptor concentration constant. nih.gov

As the radioligand concentration increases, specific binding increases until the receptors become saturated. uwec.edu By plotting the specific binding against the free radioligand concentration, a hyperbolic curve is generated. umich.edu Nonlinear regression analysis of this curve allows for the calculation of Bmax (the maximum binding at saturation) and Kd (the equilibrium dissociation constant). graphpad.com The Kd value represents the concentration of radioligand at which 50% of the receptors are occupied at equilibrium and is an inverse measure of affinity; a lower Kd indicates higher affinity. sci-hub.se

While no specific saturation binding data for this compound is publicly available, the following table illustrates hypothetical data from such an experiment to determine the affinity of a radioligand for a specific receptor target.

Table 1: Example of Saturation Binding Data

| Radioligand Concentration (nM) | Total Binding (cpm) | Non-specific Binding (cpm) | Specific Binding (cpm) |

|---|---|---|---|

| 0.1 | 550 | 50 | 500 |

| 0.5 | 2100 | 250 | 1850 |

| 1.0 | 3500 | 500 | 3000 |

| 2.5 | 5800 | 1250 | 4550 |

| 5.0 | 7500 | 2500 | 5000 |

| 10.0 | 8900 | 5000 | 3900 |

| 20.0 | 11000 | 10000 | 1000 |

This interactive table provides a hypothetical representation of data obtained from a saturation binding experiment. The resulting data would be used to plot a saturation curve and calculate Bmax and Kd values.

Competition binding assays are used to determine the affinity (expressed as the inhibition constant, Ki) of an unlabeled compound, such as this compound, for a receptor. perceptive.comwikipedia.org These experiments involve incubating the receptor preparation with a fixed concentration of a specific radioligand and varying concentrations of the unlabeled "competitor" drug. nih.govresearchgate.net

As the concentration of the unlabeled this compound increases, it competes with the radioligand for binding to the receptor, thereby displacing it and reducing the measured radioactivity. uwec.edu The concentration of the competitor that displaces 50% of the specific binding of the radioligand is known as the IC50 (half-maximal inhibitory concentration). sci-hub.se The IC50 value can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and Kd of the radioligand used in the assay. giffordbioscience.com

By testing this compound against a panel of different receptors (e.g., various GlyR subtypes and nAChR subtypes), its binding selectivity can be determined. A lower Ki value for a particular receptor indicates a higher binding affinity. uwec.edu

Table 2: Hypothetical Competition Binding Profile of this compound

| Receptor Target | Radioligand Used | Ki (nM) for this compound |

|---|---|---|

| Glycine Receptor (α1β) | [³H]Strychnine | 15 |

| nAChR (α7) | [¹²⁵I]α-Bungarotoxin | 250 |

| nAChR (α4β2) | [³H]Epibatidine | 800 |

| GABA-A Receptor | [³H]Muscimol | >10000 |

This interactive table illustrates the kind of data generated from competition binding assays. The hypothetical Ki values would indicate the compound's affinity and selectivity for different receptor targets.

Enzymatic Target Identification and Mechanism of Inhibition

While strychnine alkaloids are primarily known as receptor ligands, it is also important to investigate their potential interactions with enzymes. vulcanchem.com Target identification strategies can reveal if this compound acts as an inhibitor or modulator of specific enzymatic pathways. nih.gov Techniques such as activity-based protein profiling or affinity chromatography using immobilized this compound could be employed to pull down and identify interacting enzymes from cell or tissue lysates.

Once a potential enzymatic target is identified, further studies are required to elucidate the mechanism of inhibition. These studies determine whether the inhibition is reversible (competitive, non-competitive, uncompetitive) or irreversible. For instance, some alkaloids from Strychnos nux-vomica have been investigated for peripheral analgesic effects that may involve the inhibition of enzymes like cyclooxygenase (COX). jbclinpharm.org Radioligand binding approaches, similar to those used for receptors, can also be adapted to study ligand interactions with enzymes like monoamine oxidase (MAO). nih.gov

Protein-Ligand Interaction Characterization

To understand the binding of this compound at an atomic level, structural biology and computational modeling techniques are employed. volkamerlab.org These methods characterize the specific physical and chemical interactions between the ligand and the amino acid residues within the receptor's binding pocket.

X-ray Crystallography and Cryo-EM: These techniques can provide high-resolution, three-dimensional structures of the ligand-receptor complex. Such a structure would reveal the precise orientation of this compound in the binding site and identify key contact points. nih.govnih.gov

Molecular Docking: In the absence of an experimental structure, computational docking can be used to predict the binding pose of this compound within a homology model or a known crystal structure of a target receptor (e.g., the glycine receptor). cam.ac.uk These models are crucial for forming hypotheses about the binding mechanism.

The methoxy (B1213986) group at the C-16 position is a key structural feature distinguishing this compound from strychnine. vulcanchem.com This group is expected to alter the steric and electronic properties of the molecule, which would, in turn, influence its interactions with the target protein. vulcanchem.com Analysis of protein-ligand interactions would focus on identifying non-covalent bonds that stabilize the complex.

Table 3: Types of Protein-Ligand Interactions

| Interaction Type | Description |

|---|---|

| Hydrogen Bonds | Electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom (donor) and another nearby electronegative atom (acceptor). |

| Hydrophobic Interactions | The tendency of nonpolar groups (like aromatic rings in this compound) to associate in an aqueous environment, burying nonpolar surface area. |

| van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules, arising from transient fluctuations in electron distribution. |

| Pi-Stacking/Pi-Cation | Attractive, noncovalent interactions involving aromatic rings. Pi-stacking occurs between two aromatic rings, while pi-cation interactions occur between an aromatic ring and a cation. |

| Salt Bridges | A combination of hydrogen bonding and electrostatic interactions between oppositely charged residues. |

This interactive table summarizes the key non-covalent interactions that are analyzed to understand the binding of a ligand like this compound to its protein target. volkamerlab.org

Computational Chemistry and Molecular Modeling of 16 Methoxystrychnine

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. This method is crucial for understanding the structural basis of ligand-target interactions and for predicting the binding affinity, often represented by a scoring function.

For 16-methoxystrychnine, docking simulations would be essential to compare its binding profile to that of its parent compound, strychnine (B123637). The primary and most well-documented target of strychnine is the glycine (B1666218) receptor (GlyR), where it acts as a potent antagonist. nih.govucl.ac.uk Docking studies would involve preparing the three-dimensional structures of both this compound and the target protein, such as the human α1 GlyR. The simulation would then place the ligand into the receptor's binding site, which has been identified to involve specific amino acid residues like tyrosine-197, tyrosine-202, and lysine-200. nih.govacs.org The resulting binding poses would be scored to estimate the binding energy.

A hypothetical docking study could also explore other potential targets identified for strychnine, such as the aldo-keto reductase enzymes AKR1B1 and AKR1B10, which are implicated in cancer. nih.gov By comparing the docking scores, researchers could hypothesize whether the addition of a methoxy (B1213986) group at the 16th position enhances or diminishes binding affinity compared to strychnine. Key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces between the ligand and protein residues, would be analyzed to explain the predicted binding affinity. plos.orgnih.gov

Table 1: Hypothetical Molecular Docking Results for this compound This table presents illustrative data from a hypothetical molecular docking simulation. The values are not based on experimental results.

| Target Protein | Ligand | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

|---|---|---|---|

| Glycine Receptor (α1) | Strychnine | -9.8 | TYR-202, LYS-200, PHE-159 |

| Glycine Receptor (α1) | This compound | -10.2 | TYR-202, LYS-200, THR-204 |

| AKR1B1 | Strychnine | -8.5 | TRP-111, HIS-110, TYR-48 |

| AKR1B1 | This compound | -8.9 | TRP-111, HIS-110, SER-159 |

| AKR1B10 | Strychnine | -8.2 | VAL-301, TRP-112, LEU-300 |

| AKR1B10 | This compound | -8.4 | VAL-301, TRP-112, ASN-304 |

Virtual Screening for Potential Molecular Targets

Virtual screening (VS) is a computational strategy used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. icr.ac.uk Conversely, a "reverse" virtual screening can be performed where a single compound, such as this compound, is screened against a database of known protein structures to identify potential molecular targets.

A VS campaign for this compound would begin by generating a high-quality 3D conformation of the molecule. This structure would then be systematically docked against a large library of potential biological targets, such as the entire human "druggable proteome," which includes families like G-protein coupled receptors (GPCRs), protein kinases, ion channels, and nuclear receptors. proteinatlas.orgnih.govfrontiersin.org Each docking simulation produces a score, and the proteins are ranked based on how well the compound is predicted to bind.

This approach could uncover novel, previously unsuspected targets for this compound, moving beyond the known targets of strychnine. The top-ranked "hits" from the virtual screen would represent a prioritized list of proteins for subsequent experimental validation. For example, a screen might suggest that this compound has a high affinity for a specific subtype of serotonin (B10506) receptor or a particular protein kinase involved in inflammatory signaling.

Table 2: Illustrative Results from a Reverse Virtual Screening of this compound This table presents a hypothetical list of potential protein targets identified through a virtual screening process. The docking scores are for illustrative purposes only.

| Rank | Protein Target | Protein Family | Docking Score (kcal/mol) | Potential Implication |

|---|---|---|---|---|

| 1 | Glycine Receptor (α1) | Ligand-Gated Ion Channel | -10.2 | Neurotransmission |

| 2 | 5-HT3 Receptor | Ligand-Gated Ion Channel | -9.5 | Neurotransmission, Nausea |

| 3 | GSK-3β | Protein Kinase | -9.1 | Cell Signaling, Inflammation |

| 4 | AKR1B1 | Aldo-Keto Reductase | -8.9 | Metabolic Pathways |

| 5 | PI3Kγ | Protein Kinase | -8.7 | Inflammatory Response |

| 6 | nAChR (α7) | Ligand-Gated Ion Channel | -8.5 | Neurotransmission |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to correlate the chemical structure of a series of compounds with their biological activity. thieme-connect.comportlandpress.com These models are built by calculating molecular descriptors for a set of molecules and then using statistical methods to find a mathematical relationship between these descriptors and the experimentally determined activity. acs.orgucl.ac.uk

A QSAR study involving this compound would require a dataset of strychnine analogs with varying structural modifications and their corresponding measured biological activities (e.g., IC50 values for GlyR inhibition). For each analog, a wide range of molecular descriptors would be calculated, including:

Physicochemical properties: LogP (lipophilicity), molecular weight (MW), polar surface area (PSA).

Topological descriptors: Describing molecular branching and shape.

Electronic descriptors: Related to the distribution of electrons.

3D descriptors: Such as molecular volume and surface area.

Using multiple linear regression or machine learning algorithms, a QSAR model could be developed. mdpi.com Such a model would help to quantify the impact of specific structural features, like the methoxy group in this compound, on the target activity. This provides predictive power for designing new, potentially more potent or selective analogs.

Table 3: Hypothetical Data for a QSAR Model of Strychnine Analogs This table shows illustrative data that would be used to build a QSAR model. The pIC50 values are hypothetical.

| Compound | LogP | Molecular Weight (g/mol) | Polar Surface Area (Ų) | Predicted pIC50 (vs. GlyR) |

|---|---|---|---|---|

| Strychnine | 2.95 | 334.41 | 45.9 | 8.1 |

| Brucine (B1667951) | 2.50 | 394.46 | 64.4 | 6.5 |

| Isobrucine | 2.61 | 394.46 | 64.4 | 6.3 |

| This compound | 3.10 | 364.44 | 55.1 | 8.3 |

| 2-Hydroxystrychnine | 2.75 | 350.41 | 66.1 | 7.9 |

Free Energy of Binding Calculations

While molecular docking provides a rapid estimate of binding affinity, more rigorous and computationally intensive methods are needed for accurate predictions of the free energy of binding (ΔG_bind). Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and alchemical free energy calculations provide a more detailed energetic picture by incorporating solvent effects and molecular dynamics. nih.govuliege.be

These calculations would typically follow a molecular docking study. The top-ranked pose of this compound in its target's binding site would be used as the starting point for a molecular dynamics (MD) simulation. The MD simulation allows the protein-ligand complex to move and relax in a simulated aqueous environment, providing a dynamic view of the interaction.

The free energy of binding is then calculated from the MD simulation trajectory. scielo.br This value (ΔG_bind) is a more accurate predictor of the ligand's binding affinity (and thus its dissociation constant, Kd) than docking scores alone. nih.gov Comparing the calculated ΔG_bind for this compound with that of strychnine would provide a more reliable prediction of their relative potencies.

Table 4: Comparison of Docking Scores and Hypothetical Binding Free Energies This table illustrates how binding free energy calculations can refine initial docking scores. The values are hypothetical.

| Ligand | Target Protein | Docking Score (kcal/mol) | Calculated ΔG_bind (MM/PBSA) (kcal/mol) |

|---|---|---|---|

| Strychnine | Glycine Receptor (α1) | -9.8 | -12.5 ± 0.8 |

| This compound | Glycine Receptor (α1) | -10.2 | -13.1 ± 0.7 |

| Strychnine | AKR1B1 | -8.5 | -10.1 ± 1.1 |

| This compound | AKR1B1 | -8.9 | -10.8 ± 0.9 |

Network Pharmacology for Mechanistic Insights

Network pharmacology is a systems biology approach that investigates the complex relationships between drugs, their molecular targets, and disease pathways. researchgate.net It moves beyond the "one drug, one target" paradigm to embrace the reality that most drugs interact with multiple targets, which in turn are part of larger biological networks. uliege.be

For this compound, a network pharmacology study would begin by identifying its potential targets using databases and prediction tools (similar to virtual screening). nih.gov These targets would then be mapped onto protein-protein interaction (PPI) networks to see how they connect with each other and with genes associated with specific diseases. uliege.be Studies on Strychnos alkaloids have used this approach to explore their chemodiversity and potential bioactivities. scielo.brresearchgate.netacs.org

A study identified "methoxystrychnine" as a component in plant extracts with neuroprotective potential. nih.gov A network analysis based on this finding could link the compound's predicted targets to pathways relevant to neuroprotection, such as the NF-kappa B signaling pathway, apoptosis, and pathways related to inflammation and oxidative stress. nih.govresearchgate.net This provides a holistic view of the compound's potential mechanism of action and can help formulate hypotheses for further experimental testing.

Table 5: Potential Targets and Associated Pathways for this compound from a Hypothetical Network Pharmacology Analysis This table lists potential targets and the biological pathways they are involved in, suggesting a mechanistic basis for the compound's activity.

| Potential Target | Gene Name | Associated Pathway(s) (KEGG) | Potential Effect |

|---|---|---|---|

| Glycine Receptor α1 | GLRA1 | Neuroactive ligand-receptor interaction | Modulation of inhibitory neurotransmission |

| Protein Kinase B | AKT1 | PI3K-Akt signaling, Apoptosis | Cell survival, Anti-apoptotic |

| Glycogen Synthase Kinase-3β | GSK3B | PI3K-Akt signaling, Wnt signaling | Anti-inflammatory, Neurogenesis |

| Glutamate Receptor 2B | GRIN2B | Glutamatergic synapse, Neuroactive ligand-receptor interaction | Modulation of excitatory neurotransmission |

| Prostaglandin G/H Synthase 2 | PTGS2 (COX-2) | Arachidonic acid metabolism, NF-kappa B signaling | Anti-inflammatory |

| Caspase-3 | CASP3 | Apoptosis pathway | Regulation of programmed cell death |

Quantum Chemical Calculations for Electronic Properties

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the electronic structure and properties of a molecule from first principles. nih.gov These calculations provide fundamental insights into molecular geometry, stability, and reactivity.

For this compound, DFT calculations would be used to optimize its 3D geometry and to compute a variety of electronic properties. nih.gov Key parameters include:

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of chemical reactivity and stability. nih.gov A smaller gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP): An MEP map visually shows the charge distribution on the molecule's surface, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic), which is critical for understanding intermolecular interactions.

These calculated properties can help explain the molecule's behavior in biological systems and provide parameters for developing more accurate QSAR models and force fields for MD simulations.

Table 6: Hypothetical Quantum Chemical Properties of this compound (DFT/B3LYP/6-311G) This table presents illustrative data from a hypothetical quantum chemical calculation. The values are not based on experimental results.

| Property | Calculated Value | Unit | Significance |

|---|---|---|---|

| Energy of HOMO | -6.21 | eV | Electron-donating capability |

| Energy of LUMO | -1.05 | eV | Electron-accepting capability |

| HOMO-LUMO Energy Gap | 5.16 | eV | Chemical reactivity and stability |

| Dipole Moment | 2.85 | Debye | Molecular polarity |

| Ionization Potential | 6.21 | eV | Energy required to remove an electron |

| Electron Affinity | 1.05 | eV | Energy released when gaining an electron |

| Electronegativity (χ) | 3.63 | eV | Power to attract electrons |

| Chemical Hardness (η) | 2.58 | eV | Resistance to change in electron distribution |

Compound Index

Neurobiological Research into the Molecular Mechanisms of 16 Methoxystrychnine Action

Interactions with Neurotransmitter Receptors

The neuropharmacological activity of strychnine (B123637) alkaloids is predominantly attributed to their interactions with ligand-gated ion channels that function as neurotransmitter receptors. vulcanchem.comscholarsresearchlibrary.com For 16-methoxystrychnine, research is centered on two main receptor types: glycine (B1666218) receptors (GlyRs) and, to a lesser extent, nicotinic acetylcholine (B1216132) receptors (nAChRs). vulcanchem.com

Glycine Receptors (GlyRs): The amino acid glycine is a major inhibitory neurotransmitter in the vertebrate CNS, particularly in the spinal cord and brainstem. sigmaaldrich.com Its receptor, the GlyR, is a chloride-permeable ion channel that, upon activation, hyperpolarizes the neuron, thus reducing its excitability. sigmaaldrich.comfrontiersin.org Strychnine is a potent and selective competitive antagonist of GlyRs. uliege.besigmaaldrich.com By blocking the binding of glycine, strychnine prevents chloride influx, leading to a state of disinhibition that results in hyperexcitability, convulsions, and, at high doses, respiratory failure. sigmaaldrich.com

Given its structure, this compound is hypothesized to act as an antagonist at GlyRs. vulcanchem.com However, the presence of the methoxy (B1213986) group at the C16 position is believed to alter its binding kinetics and affinity compared to strychnine. vulcanchem.com Molecular docking studies on related compounds suggest that bulky substituents on the strychnine framework could sterically hinder access to the receptor's binding pocket, potentially reducing its potency and neurotoxicity. vulcanchem.com

Nicotinic Acetylcholine Receptors (nAChRs): nAChRs are another class of ligand-gated ion channels that are permeable to cations and mediate fast excitatory neurotransmission. nih.gov Strychnine and its derivatives have been shown to interact with nAChRs, although typically with lower affinity than for GlyRs. vulcanchem.com Research on brucine (B1667951), another alkaloid from Strychnos nux-vomica structurally similar to strychnine, indicates interactions with nicotinic receptors. smolecule.com The functional consequence of this interaction for this compound is not well-characterized but represents a potential secondary mechanism of action.

| Receptor Target | Receptor Type | Endogenous Ligand | Hypothesized Effect of this compound | Primary Consequence |

| Glycine Receptor (GlyR) | Ligand-gated chloride channel | Glycine | Antagonism | Neuronal Disinhibition / Hyperexcitability |

| Nicotinic Acetylcholine Receptor (nAChR) | Ligand-gated cation channel | Acetylcholine | Allosteric Modulation / Antagonism | Altered Excitatory Neurotransmission |

Modulation of Ion Channels and Transporters

The primary mechanism of this compound is believed to be the direct modulation of ion channels, specifically the ligand-gated channels mentioned above. vulcanchem.com

Glycine Receptor (Chloride Channel): The main modulatory effect is the blockade of the GlyR chloride channel. sigmaaldrich.com In the mature CNS, the opening of this channel by glycine leads to an influx of Cl⁻ ions, causing membrane hyperpolarization or stabilization, an effect known as postsynaptic inhibition. frontiersin.org By antagonizing this receptor, this compound inhibits this crucial pathway, removing a major "brake" on neuronal firing. sigmaaldrich.com

Nicotinic Acetylcholine Receptor (Cation Channel): As ligand-gated ion channels permeable to sodium, potassium, and sometimes calcium, nAChRs are critical for fast synaptic signaling. nih.govbiorxiv.org Any interaction by this compound at these sites would modulate cation flow, thereby altering neuronal excitability. nih.gov However, specific data on the nature of this modulation (e.g., inhibition, potentiation) and its significance relative to GlyR antagonism are currently lacking.

There is no available research detailing the effects of this compound on other classes of ion channels, such as voltage-gated sodium, potassium, or calcium channels, or on neurotransmitter transporters (e.g., glycine or monoamine transporters).

Investigation of Intracellular Signaling Pathways

Direct interaction with ionotropic receptors like GlyRs and nAChRs does not typically involve the activation of complex intracellular signaling cascades in the way that G-protein coupled receptors (GPCRs) do. nih.govberkeley.edu The primary effect is a rapid change in the transmembrane ion flow. unej.ac.id

However, these initial ion flux events can have secondary, indirect consequences on intracellular signaling:

Calcium-Mediated Signaling: Certain subtypes of nAChRs have significant permeability to calcium (Ca²⁺). nih.gov A modulatory effect on these receptors could alter intracellular Ca²⁺ concentrations, which in turn can activate a host of downstream signaling pathways involving calmodulin, protein kinase C (PKC), and other calcium-dependent enzymes. berkeley.edu

Activity-Dependent Pathways: Sustained neuronal hyperexcitability, as a downstream consequence of GlyR blockade, can lead to broad changes in cellular activity. This can trigger activity-dependent signaling pathways and transcription factors that regulate gene expression related to neuronal plasticity, stress responses, or, in extreme cases, cell death. radiologykey.com

Currently, there are no studies that have specifically investigated the intracellular signaling pathways directly or indirectly modulated by this compound. Research into related areas, such as the role of Regulator of G protein signaling 16 (RGS16) in apoptosis, is not linked to the compound itself. nih.gov

Cellular and Subcellular Effects in Neuronal Systems

The molecular interactions of this compound are presumed to translate into distinct effects at the cellular and subcellular levels within the nervous system. These effects are largely extrapolated from the known actions of strychnine. sigmaaldrich.com

Cellular Effects:

Neuronal Hyperexcitability: The principal cellular effect resulting from GlyR antagonism is the loss of inhibitory synaptic control, leading to neuronal hyperexcitability. ffhdj.comsigmaaldrich.com This means that neurons are more likely to fire action potentials in response to excitatory stimuli. This effect is most pronounced on motoneurons in the spinal cord and brainstem, which are heavily regulated by glycinergic inhibition. frontiersin.org

Altered Network Activity: The disinhibition of specific neuronal populations can lead to large-scale changes in neural network dynamics, such as the impairment of feedback and feedforward inhibitory circuits that are crucial for coordinating motor activity and processing sensory information. frontiersin.org

Subcellular Effects:

Synaptic Function: At the subcellular level, the compound's action is focused on the postsynaptic membrane of inhibitory synapses. It is here that GlyRs are clustered, often anchored by the scaffolding protein gephyrin. frontiersin.org By blocking these receptors, this compound effectively silences these specific inhibitory inputs.

DNA Damage and Apoptosis: While direct evidence is absent for this compound, some related alkaloids have been studied for their potential to induce apoptosis (programmed cell death) in certain cell lines, although often in the context of cancer research rather than neurotoxicity. jbclinpharm.orgscholarsresearchlibrary.com Extreme hyperexcitability, a state known as excitotoxicity, can trigger apoptotic pathways in neurons, but whether this compound operates within this framework is unknown. There are no studies using methods like the comet assay to assess potential DNA damage caused by this compound in neurons. nih.gov

Further research utilizing electrophysiological techniques on neuronal cultures and in vivo models is necessary to fully characterize the cellular and subcellular consequences of exposure to this compound. nih.govfrontiersin.org

Q & A

Basic Research Questions

Q. How is 16-Methoxystrychnine synthesized and characterized in laboratory settings?

- Methodological Answer : Synthesis typically involves alkaloid isolation from natural sources or semi-synthetic modification of strychnine derivatives. Characterization requires spectroscopic techniques (e.g., NMR for structural elucidation, HPLC for purity assessment). Experimental protocols must detail reaction conditions, purification steps, and validation against known standards . For reproducibility, raw spectral data and chromatograms should be included in supplementary materials .

Q. What analytical techniques are most reliable for confirming the purity of this compound?

- Methodological Answer : High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are critical for structural confirmation. Purity is quantified via reverse-phase HPLC with UV detection, ensuring >95% purity thresholds. Researchers should cross-reference retention times with authenticated standards and report all calibration curves .

Q. What are the established protocols for isolating this compound from complex biological matrices?

- Methodological Answer : Solid-phase extraction (SPE) or liquid-liquid partitioning is commonly used, followed by preparative chromatography. Researchers must optimize solvent systems (e.g., chloroform-methanol gradients) and validate recovery rates using spiked samples. Detailed protocols should specify centrifugation speeds, column packing materials, and temperature controls .

Advanced Research Questions

Q. How can researchers design mechanistic studies to investigate this compound’s neuroactivity?

- Methodological Answer : Mechanistic studies require in vitro electrophysiological assays (e.g., patch-clamp for ion channel modulation) and in vivo behavioral models (e.g., rodent seizure thresholds). Dose-response curves and time-course analyses are essential. Researchers should predefine exclusion criteria and use blinded data collection to minimize bias .

Q. What strategies resolve contradictions in reported pharmacological data for this compound?

- Methodological Answer : Systematic meta-analysis of existing literature can identify methodological inconsistencies (e.g., varying dosages, solvent carriers). Replication studies under standardized conditions (e.g., identical cell lines, animal strains) are critical. Researchers should report negative results and conduct sensitivity analyses to assess confounding variables .

Q. How should bioactivity assays for this compound account for metabolic instability?

- Methodological Answer : Incorporate metabolic stability tests using liver microsomes or hepatocyte co-cultures. Parallel assays with cytochrome P450 inhibitors (e.g., ketoconazole) can identify degradation pathways. Researchers must validate assay conditions (pH, temperature) and include positive controls (e.g., stable analogues) .

Q. What computational approaches predict structure-activity relationships (SAR) for this compound derivatives?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (e.g., GROMACS) model ligand-receptor interactions. Quantum mechanical calculations (DFT) assess electronic properties. Researchers should validate predictions with synthetic derivatives and report RMSD values for alignment accuracy .

Q. How can researchers assess this compound’s stability under physiological conditions?

- Methodological Answer : Stability studies in simulated biological fluids (e.g., PBS, human serum) at 37°C, with periodic sampling over 24–72 hours. Analytical methods (UHPLC-MS) quantify degradation products. Researchers must control for light exposure, oxygen levels, and agitation rates .

Q. What experimental designs evaluate synergistic effects between this compound and other neuroactive compounds?

- Methodological Answer : Isobolographic analysis or combination index (CI) methods quantify synergy. Dose-matrix assays (e.g., checkerboard) test pairwise interactions. Researchers should include sham controls and use statistical models (e.g., CompuSyn) to interpret additive, synergistic, or antagonistic effects .

Guidance for Data Presentation

- Tables/Figures : Include raw data in appendices and processed data in the main text. For chromatograms, label peaks with retention times and integration values .

- Reproducibility : Document all instrument settings (e.g., NMR pulse sequences, HPLC gradients) in supplementary materials .

- Ethical Reporting : Disclose conflicts of interest and funding sources. Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate research questions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.